molecular formula C13H16N2 B187786 3-tert-butyl-5-phenyl-1H-pyrazole CAS No. 62072-12-2

3-tert-butyl-5-phenyl-1H-pyrazole

Cat. No. B187786
CAS RN: 62072-12-2
M. Wt: 200.28 g/mol
InChI Key: OYTIKIOENYCHPV-UHFFFAOYSA-N
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Description

3-tert-butyl-5-phenyl-1H-pyrazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in the field of medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 3-tert-butyl-5-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to interact with specific receptors in the body, leading to various physiological effects.

Biochemical And Physiological Effects

3-tert-butyl-5-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral effects against certain viruses.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-tert-butyl-5-phenyl-1H-pyrazole in lab experiments is its versatility. It can be used in various fields, including medicine, agriculture, and material science. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Additionally, its effectiveness can vary depending on the specific application and the purity of the compound.

Future Directions

There are many potential future directions for research on 3-tert-butyl-5-phenyl-1H-pyrazole. In the field of medicine, further research could focus on its potential as an anti-inflammatory and anti-tumor agent. In agriculture, research could focus on its potential as a pesticide and herbicide. In material science, research could focus on its potential as a building block for the synthesis of novel materials. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 3-tert-butyl-4-oxo-2-pentenal and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-tert-butyl-4-hydroxy-2-pentanone with phenylhydrazine in the presence of an acid catalyst. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-tert-butyl-5-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of novel materials.

properties

CAS RN

62072-12-2

Product Name

3-tert-butyl-5-phenyl-1H-pyrazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-tert-butyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)

InChI Key

OYTIKIOENYCHPV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2

solubility

3.5 [ug/mL]

Origin of Product

United States

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